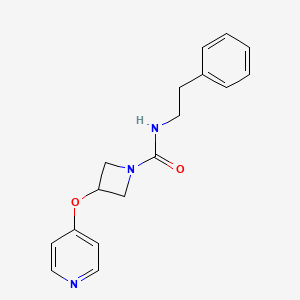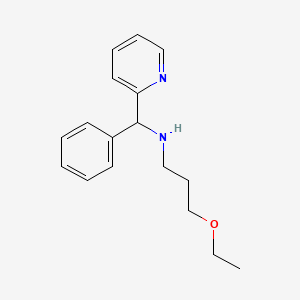
(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of ligands with pyridinyl and phenyl groups. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1) is reported, which shows that such compounds can be synthesized with high crystallographic symmetry and exhibit supercooling behavior . Another study describes the synthesis of derivatives from tris((6-phenyl-2-pyridyl)methyl)amine with enhanced solubility in organic and aqueous solvents . These methods could potentially be adapted for the synthesis of "(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine."
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions and orientations between pyridine and phenyl rings. For example, a bis-amide derivative with a pyridine ring oriented at specific dihedral angles with respect to phenyl rings is described, which could suggest how the pyridinyl and phenyl groups in "(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine" might interact .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine," but they do provide examples of how similar compounds react. For instance, the reaction of amine with dehydroacetic acid under ultrasound irradiation to synthesize pyranone derivatives indicates that amines with phenyl substituents can participate in condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include phase behavior, fluorescent properties, and solubility. The ligand L1 and its ZnCl2 complex exhibit a phase transition and changes in fluorescent properties upon solidification . The solubility of tris((6-phenyl-2-pyridyl)methyl)amine derivatives in various solvents is enhanced through derivatization, which could be relevant for the solubility of "(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine" . The fluorescence emission of metal ion-coordinated ligands shows a red shift, which could imply similar photophysical properties for the compound .
Scientific Research Applications
Fluorescence and Metal Ion Binding
(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine and its derivatives have been shown to possess notable fluorescence properties and metal ion affinities. In a study, derivatives of this compound exhibited significant solubility in organic and aqueous solvents. These compounds demonstrated the ability to form complexes with metal ions like Zn(2+) and Cu(2+), which led to pronounced shifts in fluorescence emission and enhanced fluorescence, suggesting applications in sensing and imaging technologies (Liang et al., 2009).
Solar Cell Applications
Derivatives of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine have found applications in the field of solar energy. For instance, an amine-based, alcohol-soluble fullerene derivative demonstrated four-fold electron mobility compared to its counterparts and was successfully used as an acceptor and cathode interfacial material in polymer solar cells. This suggests the potential of these compounds in improving the efficiency and fabrication process of organic solar cells (Lv et al., 2014).
Catalysis and Chemical Synthesis
Compounds related to (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine have been used in various catalytic and chemical synthesis processes. For example, a study explored the use of a heteroditopic, P–N-chelating ligand derived from this compound as a chemoselective initiator in alkene hydrocarboxylation, indicating its utility in synthetic chemistry and industrial applications (Dyer et al., 2005).
properties
IUPAC Name |
3-ethoxy-N-[phenyl(pyridin-2-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-20-14-8-13-19-17(15-9-4-3-5-10-15)16-11-6-7-12-18-16/h3-7,9-12,17,19H,2,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLFMLZCRNBUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(C1=CC=CC=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

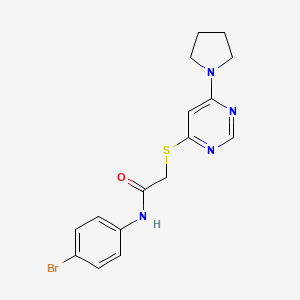
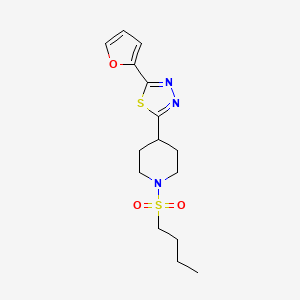
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)
![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)
![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)
![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)
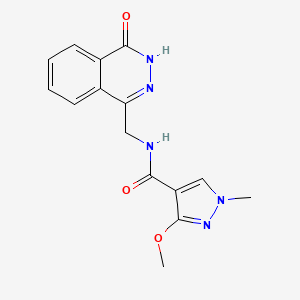
![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)
![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)
![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)
![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2503087.png)
